Chiral Configuration Differentiation: (2R)-D-Aspartate Backbone Versus (2S)-L-Aspartate Backbone
The (2R)-enantiomer (CAS 2185826-82-6) provides the D-aspartic acid stereochemistry required for the synthesis of D-amino acid-containing peptides with inverted backbone configuration or enhanced proteolytic stability. The (2S)-enantiomer (CAS 1212111-82-4) cannot be substituted because peptide biological activity, receptor binding, and catabolic stability are dictated by the absolute configuration at each α-carbon [1]. The asymmetric synthesis of N-benzyl-D-aspartic acid from N-D-α-methylbenzylmaleamic acid confirms that the D-configuration is accessed via a distinct synthetic route from the L-form, underscoring the non-interchangeable nature of these enantiomers in procurement [2].
| Evidence Dimension | Absolute stereochemical configuration at C-2 |
|---|---|
| Target Compound Data | (2R) configuration; D-aspartic acid backbone; CAS 2185826-82-6; molecular formula C15H21NO4; molecular weight 279.33 |
| Comparator Or Baseline | (2S) enantiomer (N-Benzyl-L-aspartic acid 4-tert-butyl ester; CAS 1212111-82-4); molecular formula C15H21NO4; molecular weight 279.33 |
| Quantified Difference | Opposite absolute configuration (R vs S); identical molecular formula and MW (279.33) but distinct CAS registry, optical rotation sign, and biological stereospecificity |
| Conditions | Stereochemistry confirmed by asymmetric synthesis from chiral precursor (N-D-α-methylbenzylmaleamic acid) followed by hydrolysis with 48% HBr [2]; commercial purity ≥98% (HPLC, NMR) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific peptide synthesis; substitution with the (2S)-enantiomer will invert the stereochemistry of every D-aspartyl residue in the target peptide, potentially abolishing biological activity.
- [1] Jaradat, D. M. M. (2018). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Amino Acids, 50(1), 39–68. doi:10.1007/s00726-017-2516-0. PMID: 29185032. View Source
- [2] Liwschitz, Y., & Singerman, A. (1966). An asymmetric synthesis of N-benzyl-D-aspartic acid. Journal of the Chemical Society C: Organic, 1200–1202. doi:10.1039/J39660001200. View Source
